molecular formula C24H17FO3 B12217950 (2Z)-2-(4-fluorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

(2Z)-2-(4-fluorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

Cat. No.: B12217950
M. Wt: 372.4 g/mol
InChI Key: UMKHCRSVKSLDCT-MOURARDWSA-N
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Description

The compound “(2Z)-2-(4-fluorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one” is an organic molecule that features a benzofuran core structure. This compound is characterized by the presence of a fluorobenzylidene group and a phenylprop-2-en-1-yloxy group. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran core, introduction of the fluorobenzylidene group, and attachment of the phenylprop-2-en-1-yloxy group. Here is a general synthetic route:

    Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.

    Introduction of Fluorobenzylidene Group: The fluorobenzylidene group can be introduced through a condensation reaction between a fluorobenzaldehyde and the benzofuran core.

    Attachment of Phenylprop-2-en-1-yloxy Group: The phenylprop-2-en-1-yloxy group can be attached via an etherification reaction, where the benzofuran core is reacted with a phenylprop-2-en-1-ol under basic conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core or the phenylprop-2-en-1-yloxy group.

    Reduction: Reduction reactions can target the double bonds in the fluorobenzylidene and phenylprop-2-en-1-yloxy groups.

    Substitution: The fluorine atom in the fluorobenzylidene group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology and Medicine

    Pharmacological Studies: Investigated for potential anti-inflammatory, anticancer, and antimicrobial activities.

    Drug Development: Potential lead compound for the development of new therapeutic agents.

Industry

    Material Science: Potential use in the development of organic electronic materials.

    Agrochemicals: Investigated for potential use as pesticides or herbicides.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by intercalating into DNA.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
  • (2Z)-2-(4-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

Uniqueness

The presence of the fluorine atom in the fluorobenzylidene group can significantly influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it unique compared to its analogs with different substituents.

Properties

Molecular Formula

C24H17FO3

Molecular Weight

372.4 g/mol

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H17FO3/c25-19-10-8-18(9-11-19)15-23-24(26)21-13-12-20(16-22(21)28-23)27-14-4-7-17-5-2-1-3-6-17/h1-13,15-16H,14H2/b7-4+,23-15-

InChI Key

UMKHCRSVKSLDCT-MOURARDWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)F)/O3

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)F)O3

Origin of Product

United States

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